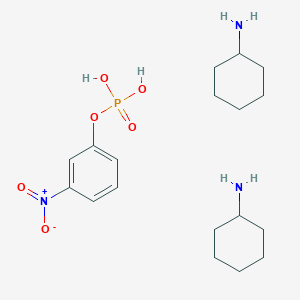

Bis(cyclohexylammonium) 4-nitrophosphate

Übersicht

Beschreibung

Bis(cyclohexylammonium) 4-nitrophosphate: is a chemical compound with the molecular formula C18H32N3O6P . It is commonly used as a substrate in enzymatic assays, particularly for phosphatase enzymes. The compound is known for its role in biochemical research and has applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of bis(cyclohexylammonium) 4-nitrophosphate typically involves the reaction of 4-nitrophenyl phosphate with cyclohexylamine. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high yield .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(cyclohexylammonium) 4-nitrophosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phosphate ions.

Substitution Reactions: It can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and a suitable catalyst, such as an acid or base.

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often conducted under mild conditions to prevent decomposition.

Major Products Formed:

Hydrolysis: Produces 4-nitrophenol and phosphate ions.

Substitution Reactions: Yields various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(cyclohexylammonium) 4-nitrophosphate is widely used in enzymatic assays to study the activity of phosphatase enzymes. It serves as a chromogenic substrate, producing a yellow color upon hydrolysis, which can be measured spectrophotometrically .

Biology: In biological research, the compound is used to investigate enzyme kinetics and mechanisms. It helps in understanding the role of phosphatases in cellular processes .

Medicine: The compound’s role in enzyme assays makes it valuable in medical research, particularly in the study of diseases related to enzyme dysfunction .

Industry: In industrial applications, this compound is used in the production of diagnostic kits and reagents for biochemical assays .

Wirkmechanismus

The mechanism of action of bis(cyclohexylammonium) 4-nitrophosphate involves its hydrolysis by phosphatase enzymes. The compound acts as a substrate, and the enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of 4-nitrophenol and phosphate ions. This reaction is often used to measure enzyme activity in various assays .

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl phosphate: Another substrate used in phosphatase assays, but without the cyclohexylammonium groups.

Bis(2-ethylhexyl) phosphate: Used in similar applications but has different solubility and reactivity properties.

Uniqueness: Bis(cyclohexylammonium) 4-nitrophosphate is unique due to its specific structure, which provides stability and solubility advantages in aqueous solutions. The presence of cyclohexylammonium groups enhances its interaction with enzymes, making it a preferred substrate in many enzymatic assays .

Biologische Aktivität

Bis(cyclohexylammonium) 4-nitrophosphate (BCNP) is a compound known for its applications in biochemical assays, particularly as a substrate for alkaline phosphatase. This article explores the biological activity of BCNP, focusing on its enzymatic properties, applications in research, and potential implications in therapeutic contexts.

- Chemical Formula :

- Molecular Weight : 417.44 g/mol

- CAS Number : 52483-84-8

BCNP is a salt formed from the reaction of 4-nitrophenyl phosphate and cyclohexylamine, providing a stable substrate for various enzymatic reactions.

Enzymatic Role

BCNP serves primarily as a substrate for alkaline phosphatase (AP), an enzyme that catalyzes the hydrolysis of phosphate esters. The use of BCNP in enzyme-linked immunosorbent assays (ELISAs) is notable due to its high sensitivity and the chromogenic nature of the product formed upon hydrolysis:

- Reaction :

- Color Change : The reaction produces a yellow-colored soluble product (p-nitrophenol) measurable at 405 nm, facilitating quantitative analysis.

Case Studies and Applications

- Use in ELISA : BCNP has been extensively utilized in ELISA protocols for detecting various biomolecules due to its reliable performance and ease of measurement. Studies indicate that it outperforms other substrates in terms of sensitivity and reaction speed .

- Research on Alkaline Phosphatase Inhibition : Recent studies have explored the inhibitory effects of cyclohexylamine derivatives on alkaline phosphatase activity. These findings suggest potential therapeutic applications where modulation of AP activity may be beneficial, such as in cancer treatment where AP is often upregulated .

- Colorimetric Assays : BCNP has been employed as a component in colorimetric assays for abscisic acid detection, demonstrating its versatility beyond traditional enzyme substrates .

Comparative Analysis of Substrates

| Substrate Name | Sensitivity | Color Change | Application Area |

|---|---|---|---|

| This compound | High | Yellow | ELISA, biochemical assays |

| p-Nitrophenyl phosphate | Moderate | Yellow | General phosphatase assays |

| 4-Methylumbelliferyl phosphate | High | Fluorescent | Fluorometric assays |

Eigenschaften

IUPAC Name |

cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.2C6H13N/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6/h1-4H,(H2,10,11,12);2*6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZPCUTUPMTDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163044 | |

| Record name | Bis(cyclohexylammonium) 4-nitrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14545-82-5 | |

| Record name | Bis(cyclohexylammonium) 4-nitrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014545825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(cyclohexylammonium) 4-nitrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(cyclohexylammonium) 4-nitrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.